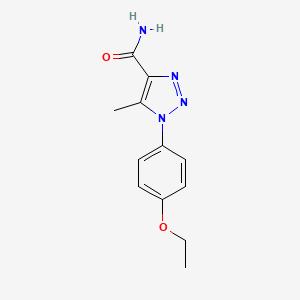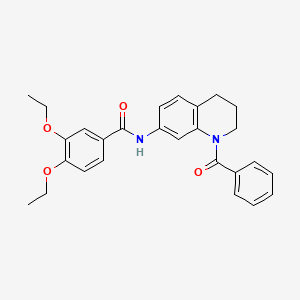![molecular formula C25H26N2O5 B6573026 3,4-diethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946288-94-4](/img/structure/B6573026.png)
3,4-diethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring multiple functional groups such as ether, amide, and furan, lends it intriguing chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 3,4-diethoxybenzamide: : Begin by reacting 3,4-diethoxybenzoic acid with a suitable amine to form the benzamide. Typical conditions might include using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the furan-2-carbonyl tetrahydroquinoline: : This intermediate can be synthesized by reacting furan-2-carboxylic acid with 1,2,3,4-tetrahydroquinoline in the presence of a dehydrating agent to form the amide bond.
Coupling the intermediates: : Finally, the two intermediates are coupled under conditions that promote amide bond formation, using reagents such as DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
For industrial-scale production, optimized methods involving continuous flow chemistry and high-throughput synthesis would be employed. Catalysts and automated systems ensure higher yields and purity while reducing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the ethoxy groups or the tetrahydroquinoline ring.
Reduction: : Reduction reactions might target the carbonyl group or the furan ring.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogens, acids, bases, or other nucleophiles/electrophiles depending on the desired substitution.
Major Products
Oxidation: : Oxidized derivatives, such as aldehydes or carboxylic acids.
Reduction: : Reduced amides or alcohols.
Substitution: : Substituted derivatives retaining the core structure with new functional groups.
Scientific Research Applications
Chemistry
Catalysis: : The compound could act as a ligand or intermediate in catalytic cycles.
Material Science: : Potential use in the synthesis of novel polymers or advanced materials.
Biology and Medicine
Drug Development: : Exploration of its pharmacological properties for therapeutic agents targeting specific pathways.
Biochemical Probes: : Utilization as a probe to study enzyme mechanisms or cellular processes.
Industry
Chemical Sensors: : Application in the design of sensors for detecting specific biological or chemical substances.
Agriculture: : Potential use in designing agrochemicals with targeted activity.
Mechanism of Action
The compound interacts with molecular targets through its functional groups, enabling it to modulate biological pathways. The tetrahydroquinoline moiety may target specific receptors or enzymes, while the furan ring and benzamide group provide additional binding interactions, enhancing specificity and potency.
Comparison with Similar Compounds
Compared to similar compounds, 3,4-diethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide stands out due to its unique combination of functional groups. Similar compounds might include:
3,4-diethoxy-N-phenylbenzamide: : Lacks the furan and tetrahydroquinoline rings, leading to different reactivity and applications.
N-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline: : Omits the benzamide moiety, affecting binding affinity and specificity.
Other benzamides: : General structural analogs with varying substituents, leading to diverse properties and uses.
Properties
IUPAC Name |
3,4-diethoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-3-30-21-12-9-18(16-23(21)31-4-2)24(28)26-19-10-11-20-17(15-19)7-5-13-27(20)25(29)22-8-6-14-32-22/h6,8-12,14-16H,3-5,7,13H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAVEUBEAIJPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6572944.png)
![1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6572949.png)

![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6572963.png)
![3-(4-ethoxyphenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B6572978.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6572984.png)
![2-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B6572994.png)
![5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6573013.png)
![3,4-diethoxy-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6573025.png)

![3,4-diethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6573045.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide](/img/structure/B6573051.png)
![3,4-diethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6573060.png)

